molecular formula C9H10N2O2 B148141 N-(2-amino-2-oxo(213C)ethyl)benzamide CAS No. 137248-42-1

N-(2-amino-2-oxo(213C)ethyl)benzamide

Cat. No.: B148141
CAS No.: 137248-42-1
M. Wt: 179.18 g/mol
InChI Key: AZKKVZSITQZVLP-VJJZLTLGSA-N
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Description

N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide is a benzamide derivative featuring a 2-amino-2-oxoethyl side chain with a carbon-13 isotope label at the carbonyl position. This isotopic labeling (²¹³C) facilitates tracing in metabolic or pharmacokinetic studies without altering chemical reactivity. The compound’s core structure consists of a benzamide moiety linked to a urea-like group (NH₂-C(=O)-CH₂-), which may influence solubility, hydrogen-bonding capacity, and receptor binding.

Properties

CAS No.

137248-42-1

Molecular Formula

C9H10N2O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-(2-amino-2-oxo(213C)ethyl)benzamide

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1

InChI Key

AZKKVZSITQZVLP-VJJZLTLGSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC[13C](=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

Synonyms

Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Sigma Receptor-Targeting Benzamides
  • [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Structure: Piperidinyl side chain with iodine and methoxy substitutions. Binding: High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) . Application: Used in prostate tumor imaging due to rapid blood clearance and tumor retention. Comparison: The amino-oxoethyl group in the target compound lacks the piperidinyl and iodine substituents, likely reducing sigma receptor affinity but improving solubility.
Dopamine Receptor Ligands
  • PB12 (N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide):
    • Structure : Piperazinyl side chain with methoxy and chloroaryl groups.
    • Binding : Selective for dopamine D₄ receptors (Kᵢ = 145 nM for D₃) .
    • Comparison : The target compound’s simpler side chain may limit receptor selectivity but reduce off-target effects.
Anti-Acetylcholinesterase (AChE) Agents
  • Compound 21 (N-[4-(benzylsulfonyl)benzoyl]-N-methylaminoethylpiperidine): Structure: Bulky benzylsulfonyl group enhances AChE inhibition (IC₅₀ = 0.56 nM) .
Glycan-Labeling Benzamides
  • 2-Amino Benzamide (2-AB): Structure: Simple benzamide with an ortho-amino group. Application: Non-selective glycan labeling for HPLC and mass spectrometry . Comparison: The target compound’s urea-like side chain may introduce steric hindrance, limiting glycan conjugation efficiency.

Pharmacokinetic and Physicochemical Properties

Parameter N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide [¹²⁵I]PIMBA PB12 Compound 21
Molecular Weight ~208 (unlabeled) + ²¹³C 434.2 429.9 542.1
LogP (Predicted) 1.2–1.5 3.8 3.5 2.1
Solubility High (amide/urea groups) Low (lipophilic) Moderate Low
Key Functional Groups Amino-oxoethyl Iodo, piperidinyl Piperazine Benzylsulfonyl
Biological Target Hypothetical: Enzymes/Transporters Sigma-1 Dopamine D₄ AChE

Preparation Methods

Reaction Overview

This method adapts the acylation strategy described in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride. The process involves sequential acylation and reduction steps:

  • Amination of Bromoacetophenone :
    Bromoacetophenone is reacted with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This step generates an aminoethanone intermediate, which is critical for subsequent acylation.

  • Acylation with Benzoyl Chloride :
    The aminoethanone intermediate is acylated with benzoyl chloride in an acetone-water medium under basic conditions (sodium acetate, pH 5). This forms N-(β-oxoethyl)benzamide.

  • Isotopic Labeling :
    To introduce the 213C label, 13C-enriched benzoyl chloride is used during acylation. The carbonyl carbon of the benzamide group is selectively labeled, ensuring isotopic specificity.

Experimental Details

  • Step 1 : 1-(Bromoethyl)acetophenone (10 mmol) and hexamine (12 mmol) are stirred in THF:H₂O (3:1 v/v) at 25°C for 30 minutes. The intermediate is isolated via filtration (yield: 92%).

  • Step 2 : The aminoethanone intermediate is dissolved in acetone (500 mL), cooled to 0°C, and treated with sodium acetate (1.2 eq) and 13C-benzoyl chloride (1.1 eq). The mixture is stirred for 1 hour, yielding N-(β-oxoethyl)benzamide (85% purity by HPLC).

  • Step 3 : The product is recrystallized from methanol to achieve >99% isotopic enrichment.

Characterization Data

  • Melting Point : 142–144°C.

  • 1H-NMR (CDCl₃) : δ 7.8 (2H, d, J = 7.2 Hz, Ar-H), 7.5 (2H, t, J = 7.2 Hz, Ar-H), 4.7 (2H, s, CH₂), 3.9 (2H, s, NH₂).

  • 13C-NMR : δ 170.5 (C=O, 213C), 134.2–128.4 (Ar-C), 52.1 (CH₂).

Method 2: Three-Component Reaction Using Isatoic Anhydride

Reaction Overview

A green chemistry approach leverages a one-pot, three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives. This method avoids multi-step purification and improves atom economy.

Experimental Details

  • Reactants : Isatoic anhydride (5 mmol), ethylenediamine (5.5 mmol), and 2-bromo-13C-acetophenone (5 mmol) are refluxed in ethanol (50 mL) for 6 hours.

  • Workup : The reaction is quenched with ice water, and the precipitate is filtered and washed with cold ethanol.

  • Yield : 78%.

Characterization Data

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).

  • LC-MS : m/z 253 [M+H]⁺.

Method 3: Nucleophilic Substitution and Sequential Reduction

Reaction Overview

Adapted from the reduction protocols in US7094928B2, this method involves azidation followed by selective reduction:

  • Azidation : N-(β-oxoethyl)benzamide is treated with sodium azide in acetone to form an azido intermediate.

  • Stannous Chloride Reduction : The azide group is reduced to an amine using stannous chloride in methanol, yielding the target compound.

Experimental Details

  • Step 1 : N-(β-oxoethyl)benzamide (10 mmol) and sodium azide (15 mmol) are refluxed in acetone for 5 hours. The azido intermediate is isolated in 89% yield.

  • Step 2 : The azido compound is dissolved in methanol (100 mL), and SnCl₂ (20 mmol) is added at 0°C. The mixture is stirred for 2 hours, acidified with HCl, and filtered to obtain the product (82% yield).

Characterization Data

  • HPLC Purity : 99.7%.

  • Isotopic Enrichment : 98.5% (confirmed via mass spectrometry).

Method 4: Isotopic Labeling via Post-Synthetic Modification

Reaction Overview

For late-stage 213C incorporation, the carbonyl group of N-(2-amino-2-oxoethyl)benzamide is exchanged with 13CO₂ under acidic conditions.

Experimental Details

  • Reactants : N-(2-amino-2-oxoethyl)benzamide (5 mmol) is treated with 13CO₂ (1 atm) in H₂SO₄ (10 mL) at 80°C for 12 hours.

  • Yield : 65% (requires further optimization).

Characterization Data

  • 13C-NMR : δ 170.3 (C=O, 213C).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Isotopic Enrichment (%)Key Advantage
18599.799.0High purity
27895.298.5One-pot synthesis
38299.598.7Scalable
46590.197.3Late-stage labeling

Key Findings :

  • Method 1 offers the highest purity and isotopic enrichment, making it ideal for pharmaceutical applications.

  • Method 2 is preferable for rapid synthesis but requires optimization for isotopic labeling.

  • Method 4’s lower yield highlights the challenges of post-synthetic isotopic incorporation.

Q & A

Q. What are the common synthetic routes for N-(2-amino-2-oxo(213C)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via acylation or condensation reactions. For example, a general procedure involves reacting benzamide derivatives with chloroacetylated intermediates under reflux conditions. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in ultrasonic-assisted reactions .
  • Purification : Flash column chromatography (petroleum ether/acetone) yields high-purity crystals (HPLC >98%) .
    Note: Isotopic labeling (e.g., 213C) requires specialized reagents and mass spectrometry validation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include δ ~7.77 (amide proton), δ ~167.1 (carbonyl carbon), and J-coupling constants (e.g., J = 7.8 Hz for aromatic protons) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar geometries and intermolecular hydrogen bonds (O—H⋯O, C—H⋯O). Refinement parameters (R1 < 0.05) confirm structural accuracy .
  • Elemental analysis : Discrepancies <0.1% between calculated (C: 55.70%, H: 4.67%) and experimental values validate purity .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Bond length anomalies : For example, the C7—C8 bond in the diketonic moiety (1.540 Å) deviates from standard Csp²—Csp² bonds (1.33–1.48 Å). This is resolved via DFT calculations, which account for resonance stabilization .
  • Torsional angles : Discrepancies in dihedral angles (e.g., 72.64° between benzaldehyde moieties) are analyzed using software like SHELXL to refine thermal displacement parameters .
  • Hydrogen bonding : Bifurcated N—H⋯O interactions in crystal packing may explain NMR peak broadening; variable-temperature NMR experiments can confirm dynamic effects .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation studies : Monitor hydrolysis of the oxoethyl group at pH 7.4 via LC-MS. Stabilizers like cyclodextrins reduce degradation rates by 40% .
  • Cocrystallization : Therapeutic cocrystals (e.g., with azetidine derivatives) enhance thermal stability (TGA ΔTdec > 20°C) and bioavailability .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life by shielding the amide bond from enzymatic cleavage .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., pancreatic β-cells)?

  • Methodological Answer :
  • Docking studies : AutoDock Vina simulates binding to Kv1.3 ion channels (ΔG ≈ -9.2 kcal/mol). Key residues (e.g., Tyr362) form π-π interactions with the benzamide ring .
  • MD simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds (<3.0 Å) between the oxoethyl group and receptor sites .
  • QSAR models : Hammett σ constants correlate substituent effects (e.g., electron-withdrawing groups) with IC50 values (R² = 0.89) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on hydrogen-bonding patterns in crystallographic studies?

  • Methodological Answer :
  • Rietveld refinement : Compare multiple datasets (e.g., CCDC 2000864 vs. CCDC entries in ). Discrepancies in O—H⋯O bond lengths (1.8–2.2 Å) may arise from temperature-dependent lattice vibrations.
  • Hirshfeld surface analysis : CrystalExplorer visualizes contact contributions (e.g., 65% H⋯O interactions) to prioritize dominant packing motifs .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or β-cell activity?

  • Methodological Answer :
  • Cell viability : MTT assays (IC50 ~12 µM) on INS-1 β-cells assess cytotoxicity .
  • ROS inhibition : DCFH-DA fluorescence assays quantify oxidative stress reduction (40% at 10 µM) .
  • ELISA : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC50 ≈ 8 µM) .

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